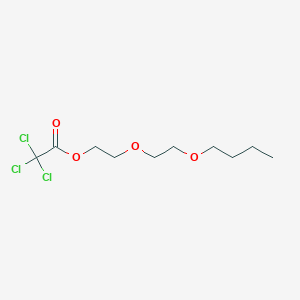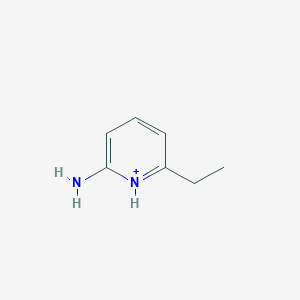![molecular formula C8H14S2 B14755741 2,3-Dithiaspiro[4.5]decane CAS No. 176-72-7](/img/structure/B14755741.png)
2,3-Dithiaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dithiaspiro[4.5]decane is a chemical compound with the molecular formula C8H14S2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dithiaspiro[4.5]decane typically involves the reaction of appropriate thiol compounds with cyclohexanone derivatives. One common method includes the use of a base to facilitate the formation of the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dithiaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced sulfur compounds .
Applications De Recherche Scientifique
2,3-Dithiaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,3-Dithiaspiro[4.5]decane involves its interaction with various molecular targets and pathways. For example, it may interact with enzymes or receptors that are sensitive to sulfur-containing compounds. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dithiaspiro[4.5]decane: Another spiro compound with a similar structure but different chemical properties.
6,10-Dioxaspiro[4.5]decane: A spiro compound with oxygen atoms in the ring structure.
Spirotetramat: A spiro compound used as an insecticide with a different functional group arrangement
Uniqueness
2,3-Dithiaspiro[4.5]decane is unique due to its specific sulfur-containing spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfur chemistry is important .
Propriétés
Numéro CAS |
176-72-7 |
|---|---|
Formule moléculaire |
C8H14S2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
2,3-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-4-8(5-3-1)6-9-10-7-8/h1-7H2 |
Clé InChI |
HAXVUMKRJJJVDO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CSSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



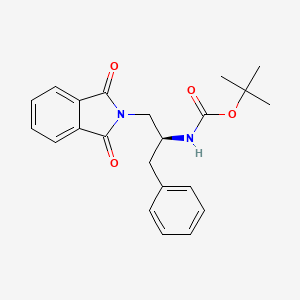

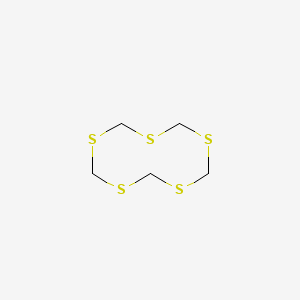

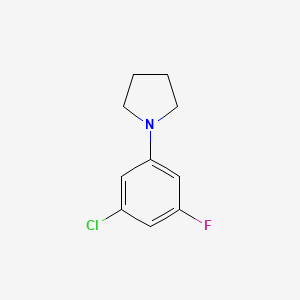

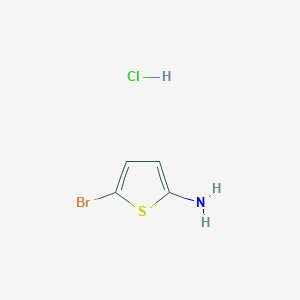

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)

